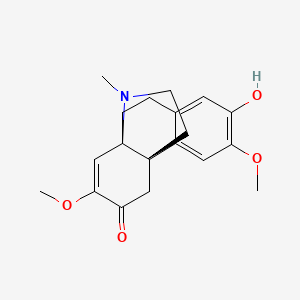
7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Demethoxycephatonine is a naturally occurring isoquinoline alkaloid derived from the rhizome of Sinomenium acutum (Menispermaceae). This compound has garnered attention in scientific research due to its potential biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: 8-Demethoxycephatonine can be synthesized through various organic synthesis methods, including the modification of related alkaloids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of 8-Demethoxycephatonine typically involves extraction from natural sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
化学反应分析
Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Demethoxycephatonine.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anti-osteoclastogenic properties.
Industry: Potential use in the development of new pharmaceuticals and natural products.
作用机制
The mechanism by which 8-Demethoxycephatonine exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclastogenesis, suggesting its role in bone metabolism regulation.
相似化合物的比较
Salutaridine
Dauricumine
Cheilanthifoline
Dauriporphine
This comprehensive overview highlights the significance of 8-Demethoxycephatonine in scientific research and its potential applications across various fields
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
(1S)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19?/m0/s1 |
InChI 键 |
AGDDESLMCZYSBZ-OYKVQYDMSA-N |
手性 SMILES |
CN1CC[C@@]23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
规范 SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
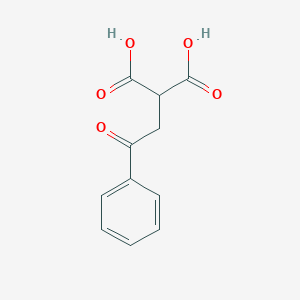
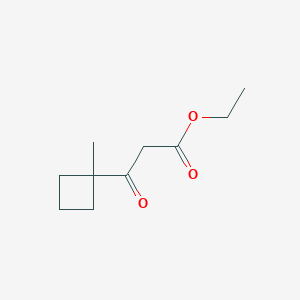
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)


![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
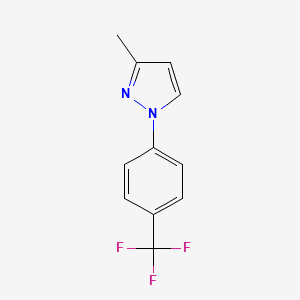
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

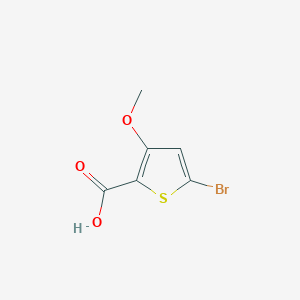
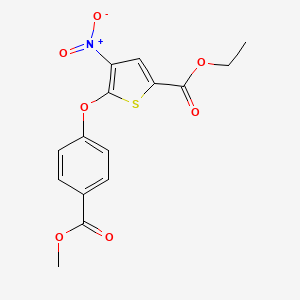
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
